(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
説明
特性
IUPAC Name |
2-[2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S3/c1-3-27-18-10-9-15(2)11-19(18)32-23(27)26-21(29)14-30-13-20(28)25-22-24-17(12-31-22)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHSISNKFIKJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 338.43 g/mol. Its structure includes a thiazole ring, an amide functional group, and a substituted benzothiazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | MRSA | High |
| Compound B | E. faecium | Moderate |
| Compound C | Candida auris | High |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. For example, compounds with structural similarities to our target compound have demonstrated cytotoxic effects on various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells. The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer activity .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of similar thiazole compounds, it was found that certain derivatives led to a significant reduction in cell viability in Caco-2 cells (39.8% viability compared to untreated controls), indicating strong anticancer potential .
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Mechanistic Insights
The biological activities of (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Some compounds may modulate receptor activity related to inflammation or cancer progression.
科学的研究の応用
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide demonstrate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties, particularly against various cancer cell lines. The compound under discussion has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar thiazole-based compounds have been tested against breast cancer cell lines, revealing significant cytotoxic effects .
Anti-inflammatory Effects
Compounds in this class are also being investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Functionalization with various substituents to enhance biological activity.
- Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Case Studies
Several studies have documented the biological evaluation of similar thiazole derivatives:
化学反応の分析
Nucleophilic Substitution Reactions
The sulfur atom in the thioacetamide moiety participates in nucleophilic substitutions:
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Thiol-Disulfide Exchange : Reacts with alkyl halides (e.g., CH₃I) in basic media to form disulfide-linked derivatives.
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Amide Bond Cleavage : Treatment with strong bases (e.g., NaOH) hydrolyzes the acetamide group, yielding carboxylic acid intermediates.
Example :
Cyclization and Heterocycle Formation
The compound undergoes cyclization to form fused heterocycles:
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1,3-Thiazine Formation : Reaction with carbon disulfide (CS₂) and dibromoethane in DMF yields 1,3-dithiolane derivatives .
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Pyrazole Synthesis : Cyclocondensation with hydrazines generates pyrazole rings fused to the thiazole system .
Reaction Pathway :
Oxidation-Reduction Reactions
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Oxidation : The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or m-CPBA.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine (C=N) bond to an amine (C-N).
Stoichiometry :
| Reagent | Product | Selectivity |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 85% |
| m-CPBA | Sulfone | 72% |
| H₂/Pd-C | Amine Derivative | 90% |
Biological Interaction Mechanisms
The compound interacts with biological targets via:
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Hydrogen Bonding : The acetamide and thiazole nitrogen atoms bind to enzyme active sites (e.g., cyclooxygenase-II) .
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Intercalation : The planar benzo[d]thiazole moiety intercalates into DNA, inhibiting replication (IC₅₀ = 23.55 μM against RAW 264.7 cells) .
Anticancer Activity :
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 18.2 | DNA Intercalation |
| U251 (Glioblastoma) | 12.7 | Enzyme Inhibition |
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the thioacetamide bond, forming 4-phenylthiazol-2-amine and oxidized byproducts.
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Hydrolysis : Acidic conditions (pH < 3) hydrolyze the imine bond, while alkaline conditions (pH > 10) degrade the thiazole ring.
Degradation Kinetics :
| Condition | Half-Life (h) | Major Product |
|---|---|---|
| pH 2.0, 25°C | 8.3 | Benzo[d]thiazole-2-carboxylic acid |
| pH 12.0, 25°C | 2.1 | 4-Phenylthiazole-2-sulfonate |
類似化合物との比較
Structural Similarities and Differences
The target compound shares functional motifs with thiadiazole and triazine derivatives reported in the synthesis of 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine intermediates . Key comparisons include:
Spectroscopic and Crystallographic Insights
- NMR Data : While highlights ¹H/¹³C-NMR for Zygocaperoside , the target compound’s aromatic protons and methyl/ethyl groups would produce distinct splitting patterns.
- X-ray Parameters : ’s thiadiazole derivatives show planar ring systems with bond lengths of ~1.32 Å (C-N) and ~1.75 Å (C-S) . Comparable data for the target compound would clarify conformational rigidity.
Research Implications and Gaps
- Data Limitations : Specific physicochemical properties (e.g., melting point, solubility) and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) using statistical models to identify optimal conditions. Evidence from flow chemistry studies highlights DoE's utility in reaction optimization .
- Reagent Selection: Use hydrazine hydrochloride in ethylene glycol under reflux, as demonstrated in benzothiazole hydrazone syntheses . Adjust stoichiometry to minimize side products.
- Purification Techniques: Employ recrystallization (e.g., ethanol or chloroform) for high-purity isolation, as seen in thiazole-based acetamide derivatives .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry of the benzothiazole and thiazole moieties. 2D techniques (HSQC, HMBC) resolve ambiguities in imine or thioacetamide linkages .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the Z-configuration .
- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1700 cm, C=S at ~1250 cm) .
Advanced: How can molecular docking guide the design of analogs with enhanced VEGFR-2 inhibition?
Answer:
- Binding Mode Analysis: Use AutoDock Vina or Schrödinger Suite to dock the compound into VEGFR-2’s ATP-binding pocket. Compare with known inhibitors like sorafenib to identify critical interactions (e.g., hydrogen bonds with Cys919, hydrophobic contacts) .
- Dynamic Simulations: Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability and validate docking poses .
- SAR Insights: Modify substituents on the benzothiazole (e.g., nitro groups) or thiazole rings to enhance affinity, guided by computational predictions .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line origin, incubation time). For example, discrepancies in IC values for kinase inhibition may arise from variations in ATP concentrations .
- Metabolic Stability Testing: Use hepatic microsome assays to rule out pharmacokinetic confounders (e.g., rapid degradation in one study vs. another) .
- Structural Validation: Confirm compound integrity (e.g., via -NMR) to ensure bioactivity differences are not due to degradation or isomerization .
Advanced: What strategies mitigate synthetic challenges in forming the Z-configuration?
Answer:
- Stereocontrol via Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the Z-isomer, as seen in imine-forming reactions .
- Catalytic Additives: Use acetic acid (4–5 drops) to protonate intermediates and direct regioselectivity, as demonstrated in benzothiazolyl hydrazone syntheses .
- Crystallography: Single-crystal X-ray diffraction unambiguously confirms the Z-configuration, resolving ambiguities from NMR data .
Basic: What in vitro assays are recommended for preliminary anticancer evaluation?
Answer:
- Kinase Inhibition Assays: Measure IC against VEGFR-2 using ADP-Glo™ kits, referencing protocols for benzothiazole hybrids .
- Apoptosis Analysis: Perform Annexin V/PI staining with flow cytometry in cancer cell lines (e.g., MCF-7, HepG2) .
- Cell Cycle Arrest: Assess G/S or G/M phase block via propidium iodide staining .
Advanced: How can structure-activity relationship (SAR) studies improve potency?
Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing groups (e.g., -NO, -CF) on the benzothiazole ring to enhance kinase affinity, as shown in VEGFR-2 inhibitors .
- Bioisosteric Replacement: Replace the thioacetamide linker with sulfonamide or carbamate groups to modulate solubility and binding .
- Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical interaction sites (e.g., hydrogen bond acceptors near the thiazole ring) .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or PreADMET to estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability .
- BBB Penetration: Apply the BOILED-Egg model to assess blood-brain barrier crossing potential, critical for CNS-targeted derivatives .
- Toxicity Profiling: Run ProTox-II to predict hepatotoxicity or mutagenicity risks early in development .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Tests: Incubate the compound in buffers (pH 1.2–7.4) for 24–72 hours and monitor degradation via HPLC .
- Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures and excipient compatibility .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Advanced: How to resolve spectral contradictions between experimental and computational data?
Answer:
- DFT Calculations: Optimize the structure at the B3LYP/6-31G(d) level and compare theoretical NMR shifts with experimental data to identify misassignments .
- Isotopic Labeling: Use - or -labeled intermediates to trace ambiguous signals in complex spectra .
- Collaborative Validation: Cross-check data with independent labs or databases (e.g., PubChem) to rule out instrumentation artifacts .
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